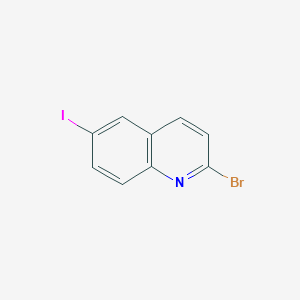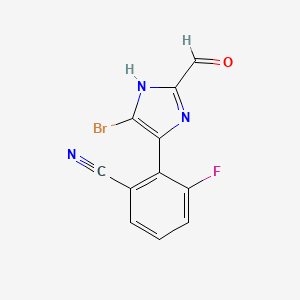
2-(5-Bromo-2-formyl-4-imidazolyl)-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022722” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of “MFCD33022722” involves specific reaction conditions and routes. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability .
Chemical Reactions Analysis
“MFCD33022722” undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, achieving high yields under ambient conditions without traditional chemical catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
“MFCD33022722” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for understanding molecular interactions. In medicine, it plays a role in drug development and therapeutic interventions. Industrially, it is utilized in the production of various chemical products .
Mechanism of Action
The mechanism by which “MFCD33022722” exerts its effects involves specific molecular targets and pathways. For example, it may interact with certain enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways depend on the context of its application .
Comparison with Similar Compounds
“MFCD33022722” can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with triazolo ring structures or methanesulfonate groups. The uniqueness of “MFCD33022722” lies in its specific preparation method and stability, which may not be present in other similar compounds .
Properties
Molecular Formula |
C11H5BrFN3O |
|---|---|
Molecular Weight |
294.08 g/mol |
IUPAC Name |
2-(5-bromo-2-formyl-1H-imidazol-4-yl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C11H5BrFN3O/c12-11-10(15-8(5-17)16-11)9-6(4-14)2-1-3-7(9)13/h1-3,5H,(H,15,16) |
InChI Key |
WJKXBUPVDXSHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(NC(=N2)C=O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


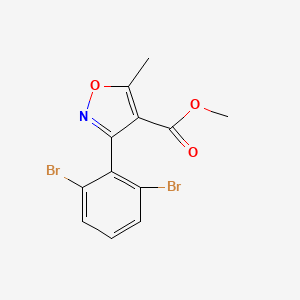





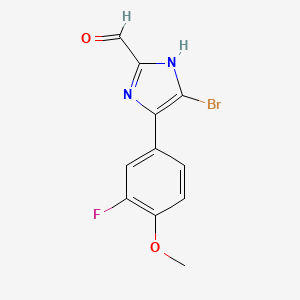


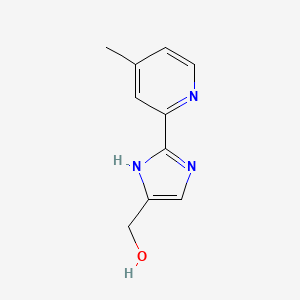
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
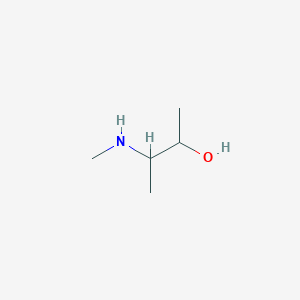
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
